molecular formula C6H12ClNO B3247463 cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride CAS No. 1820583-24-1

cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride

Cat. No.: B3247463
CAS No.: 1820583-24-1
M. Wt: 149.62
InChI Key: QMLYGZYYFLBLBI-RIHPBJNCSA-N
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Description

cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride: is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is known for its unique structure, which includes a hexahydro-furo-pyrrole ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of a furo-pyrrole precursor in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere . The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and catalyst concentration, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    cis-3,3a,4,5,6,6a-Hexahydro-2H-furo[2,3-c]pyrrole: A closely related compound with similar structural features.

    trans-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride: A stereoisomer with different spatial arrangement of atoms.

    Hexahydro-2H-furo[2,3-c]pyrrole: A non-halogenated analog with similar core structure.

Uniqueness: cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride is unique due to its specific stereochemistry and the presence of a hydrochloride group, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

IUPAC Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLYGZYYFLBLBI-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361220-22-5
Record name rac-(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride
Reactant of Route 2
cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride
Reactant of Route 3
cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride
Reactant of Route 4
cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride
Reactant of Route 5
cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride
Reactant of Route 6
cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride

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